生物素-PEG12-NHS 酯

描述

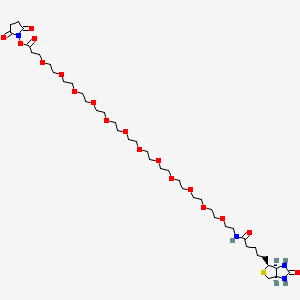

Biotin-PEG12-NHS ester is a bifunctional PEG linker featuring a biotin group and an activated NHS ester . It is a very long (56.0Å), pegylated, water-soluble, NHS-ester biotinylation reagent used to label amines and maximize solubility of antibodies and other proteins .

Synthesis Analysis

The NHS group of Biotin-PEG12-NHS ester reacts with the e-amino group on the N-terminus of proteins, and other primary amines . A coupling agent such as EDC is required to activate the reaction .Molecular Structure Analysis

The molecular weight of Biotin-PEG12-NHS ester is 941.1 . It contains total 138 bond(s); 66 non-H bond(s), 5 multiple bond(s), 46 rotatable bond(s), 5 double bond(s), 3 five-membered ring(s), 1 eight-membered ring(s), 1 secondary amide(s) (aliphatic), 1 urea (-thio) derivative(s), 1 hydroxylamine(s) (aliphatic), 12 ether(s) (aliphatic), 1 sulfide(s), and 1 tetrahydro-thiophene(s) .Chemical Reactions Analysis

The N -hydroxysuccinimide ester (NHS) group of Biotin-PEG12-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical and Chemical Properties Analysis

The chemical formula of Biotin-PEG12-NHS ester is C41H72N4O18S . The elemental analysis is as follows: C, 52.33; H, 7.71; N, 5.95; O, 30.60; S, 3.41 .科学研究应用

聚乙二醇化和生物偶联

RNA Spiegelmers 的聚乙二醇化:开发了一种使用生物素和 PEG 作为示例将羧酸偶联到氨基修饰的寡核苷酸上的两步法。该方法适用于将各种分子实体连接到寡核苷酸上(Bethge & Vonhoff,2020)。

单分子识别简单测试系统:开发了一种原子力显微镜 (AFM) 测试系统,利用生物素-PEG-NHS 在单分子水平上检测受体-配体相互作用(Riener 等人,2003)。

生物素化技术

肽生物素化:研究生物素的 NHS 酯与肽的反应性,揭示它们酰化特定肽序列中各种官能团的能力(Miller 等人,1997)。

用荧光团标记蛋白质:利用 NHS 酯化学将荧光探针与蛋白质偶联,展示了 NHS 酯在生物偶联中的多功能性(Nanda & Lorsch,2014)。

纳米颗粒和表面的功能化

肿瘤靶向辅助剂:合成一种光照激活的聚合物用于肿瘤靶向,利用生物素-PEG-NHS 进行功能化(Yuan 等人,2014)。

识别元件的固定化:采用 NHS 酯官能化的表面固定生物分子,突出了生物素-PEG-NHS 在创建生物传感平台中的作用(Reyes-Cuellar,2017)。

Ln3+-掺杂 LaF3 纳米颗粒的生物偶联:展示了生物素-PEG-NHS 在纳米颗粒生物偶联中用于增强生物相互作用的应用(Diamente 等人,2006)。

生物素化红细胞的制备:探索使用 NHS 生物素对红细胞进行生物素化的方法,用于各种生物医学应用(Magnani 等人,1994)。

先进药物递送和组织工程

用调节性 T 细胞改善胰岛涂层:使用生物素-PEG-NHS 对胰岛进行 Treg 细胞涂层,展示其在免疫保护策略中的潜力(Golab 等人,2014)。

用于增强细胞相互作用的生物活性水凝胶:利用丙烯酸酯-PEG-NHS 在 PEG 水凝胶中对生物活性因子进行功能化,说明了 PEG 连接子在再生医学应用中的作用(Browning 等人,2013)。

PLGA 纳米颗粒的放射性标记:在纳米颗粒中加入生物素化的 F-18 假体基团用于 PET 成像,展示了生物素-PEG-NHS 在先进成像技术中的应用(Sirianni 等人,2014)。

作用机制

Target of Action

Biotin-PEG12-NHS ester primarily targets primary amines , such as the side-chain of lysine (K) residues or the amino-termini of polypeptides . These primary amines are abundant in proteins, making them the main targets for this compound .

Mode of Action

The compound interacts with its targets through the formation of amide bonds . The N-hydroxysuccinimide ester (NHS) group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs by nucleophilic attack, forming an amide bond and releasing the NHS .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG12-NHS ester primarily involve the biotinylation of proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG12-NHS ester are largely determined by its water solubility . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This property helps to prevent aggregation of biotinylated antibodies stored in solution .

Result of Action

The result of the compound’s action is the biotinylation of proteins . This process can be used for detection or purification using streptavidin probes or resins . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Action Environment

The action of Biotin-PEG12-NHS ester is influenced by environmental factors such as pH and moisture . The compound reacts efficiently with primary amino groups in pH 7-9 buffers . The nhs-ester reactive group is susceptible to hydrolysis, so it’s important to minimize the compound’s exposure to moisture .

安全和危害

未来方向

Biotin-PEG12-NHS ester is a promising tool for protein labeling and detection or purification using streptavidin probes or resins . It can also be used for specific labeling of cell surface proteins . Its hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This makes it a valuable tool for future research in protein analysis and modification .

生化分析

Biochemical Properties

The N-hydroxysuccinimide (NHS) group of Biotin-PEG12-NHS Ester reacts with the e-amino group on the N-terminus of proteins, and other primary amines . A coupling agent such as EDC is required to activate the reaction .

Molecular Mechanism

Biotin-PEG12-NHS Ester exerts its effects at the molecular level through its NHS ester group, which reacts with primary amines to form amide bonds . This allows it to bind to proteins and other biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

It is soluble in DMSO , suggesting that it may be stable in this solvent

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

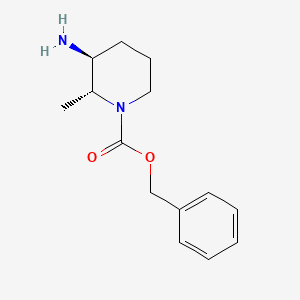

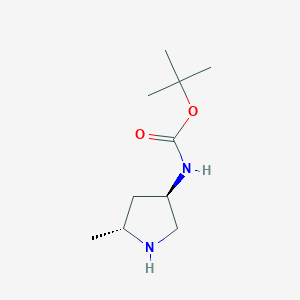

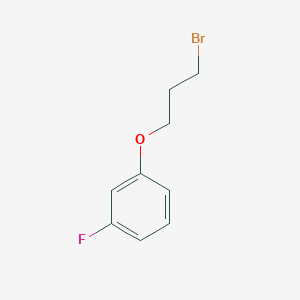

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

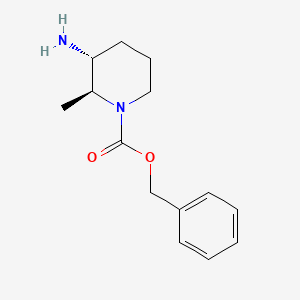

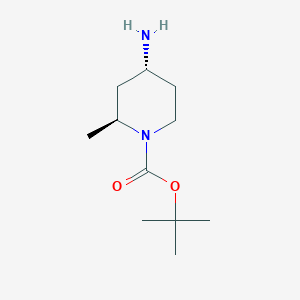

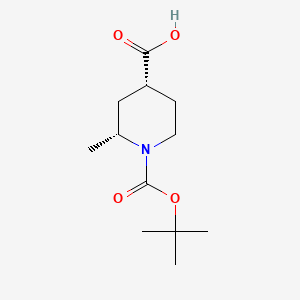

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3113002.png)

![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3113024.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3113042.png)

![tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113048.png)

![tert-Butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate](/img/structure/B3113058.png)

![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3113059.png)

![3-[1,4]Oxazepan-4-yl-propan-1-ol](/img/structure/B3113087.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3113092.png)